molecular formula C13H16F3NO3S B4434524 3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine

3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine

Cat. No.: B4434524
M. Wt: 323.33 g/mol
InChI Key: XFXZPLDUVQJVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity . The sulfonyl group may also play a role in its reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is unique due to the presence of both a trifluoromethoxy group and a sulfonyl group, which can impart distinct chemical and biological properties compared to other compounds with only one of these groups.

Properties

IUPAC Name

3-methyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c1-10-3-2-8-17(9-10)21(18,19)12-6-4-11(5-7-12)20-13(14,15)16/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXZPLDUVQJVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine
Reactant of Route 2
Reactant of Route 2
3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine
Reactant of Route 3
Reactant of Route 3
3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine
Reactant of Route 4
Reactant of Route 4
3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine
Reactant of Route 5
Reactant of Route 5
3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine
Reactant of Route 6
3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.